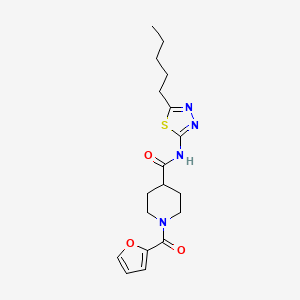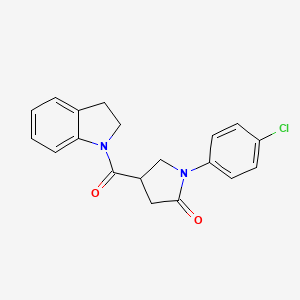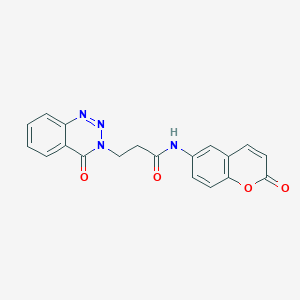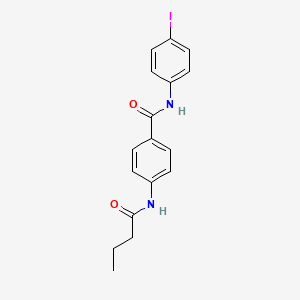
4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a 1,3,4-thiadiazole ring substituted with a pentyl group and a fluorine atom on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-pentyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different thiadiazole derivatives .
Scientific Research Applications
4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological effects of sulfonamides and thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as carbonic anhydrase or disrupt cellular pathways by binding to proteins involved in cell signaling. This leads to the inhibition of cell growth and proliferation, making it effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-bromo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-iodo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C13H16FN3O2S2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16FN3O2S2/c1-2-3-4-5-12-15-16-13(20-12)17-21(18,19)11-8-6-10(14)7-9-11/h6-9H,2-5H2,1H3,(H,16,17) |
InChI Key |
GDKOMQBZOXNBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11167018.png)
![3-(4-methoxyphenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11167031.png)
![10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11167032.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11167038.png)

![5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11167057.png)
![1-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11167062.png)
![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11167069.png)



![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11167093.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11167095.png)

